molecular formula C9H15ClO4 B1320742 tert-Butyl (chloromethyl) succinate CAS No. 432037-43-9

tert-Butyl (chloromethyl) succinate

Cat. No.: B1320742
CAS No.: 432037-43-9
M. Wt: 222.66 g/mol
InChI Key: ZEHMWPBRDVLBMH-UHFFFAOYSA-N
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Description

Tert-Butyl (chloromethyl) succinate is a useful research compound. Its molecular formula is C9H15ClO4 and its molecular weight is 222.66 g/mol. The purity is usually 95%.
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Scientific Research Applications

Oxidation and Dehydrogenation Studies

The study of tert-butyl (chloromethyl) succinate in scientific research primarily includes its use in oxidation and dehydrogenation processes. Grob and Schmid (1953) found that tert-butyl hypochlorite, closely related to this compound, is a superior dehydrogenating agent compared to N-chloro succinimide, facilitating smooth reactions in the presence of pyridine (Grob & Schmid, 1953).

Spectroscopy and Isotope Studies

Risley and Etten (1979) utilized tert-butyl alcohol, a compound related to this compound, to study /sup 18/O isotope shift in /sup 13/C NMR spectra. This approach contributed to understanding the kinetics of oxygen exchange, showcasing the compound's utility in advanced spectroscopic studies (Risley & Etten, 1979).

Insulinotropic Potential

In medical research, Ladrière et al. (1998) explored the insulin secretory response to various esters of succinic acid, including tert-butyl succinate. This study highlighted the compound's potential in developing treatments for non-insulin-dependent diabetes mellitus (Ladrière et al., 1998).

Medicinal Chemistry and Drug Development

Westphal et al. (2015) documented the physicochemical data of drug analogues incorporating tert-butyl groups, like this compound. This research provides insights into how such compounds modulate properties like lipophilicity and metabolic stability in medicinal chemistry (Westphal et al., 2015).

Polymer Science

Cernohous, Macosko, and Hoye (1997) synthesized polymers functionalized with succinic anhydride, using techniques that involve tert-butyl maleate. This work contributes significantly to the field of polymer science, demonstrating the versatility of this compound derivatives in creating specialized polymers (Cernohous, Macosko, & Hoye, 1997).

Analytical Chemistry

Pevzner (2003) conducted studies on ethyl 5-tert-butyl-4-(chloromethyl)-2-methylfuran-3-carboxylate, a compound structurally similar to this compound. This research enhances our understanding of the reactivity of such compounds with various nucleophilic reagents, offering insights valuable in analytical chemistry (Pevzner, 2003).

Safety and Hazards

This compound is associated with several safety hazards. It has been classified under GHS05, indicating that it is corrosive . The compound’s hazard statements include H314, which means it causes severe skin burns and eye damage . Precautionary measures include avoiding inhalation, skin contact, and eye contact, and using personal protective equipment .

Properties

IUPAC Name

4-O-tert-butyl 1-O-(chloromethyl) butanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15ClO4/c1-9(2,3)14-8(12)5-4-7(11)13-6-10/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEHMWPBRDVLBMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCC(=O)OCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00595289
Record name tert-Butyl chloromethyl butanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00595289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

432037-43-9
Record name tert-Butyl chloromethyl butanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00595289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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